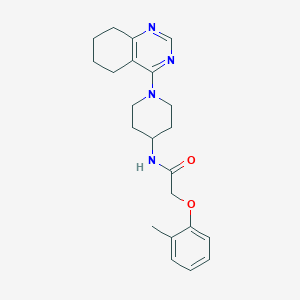

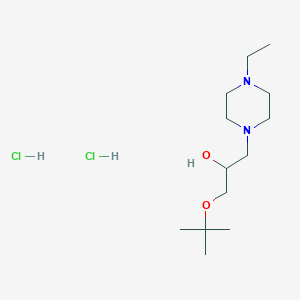

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide, also known as CPI-1189, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to have potent anti-inflammatory and immunomodulatory effects.

Aplicaciones Científicas De Investigación

Biosensor Development

A study developed a novel biosensor using a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This biosensor demonstrated potent electron mediating behavior and was successful in determining analytes in real samples (Karimi-Maleh et al., 2014).

Structural, Thermal, and Mechanical Properties

Research on polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide revealed the importance of short, linear C-H⋅⋅⋅F intermolecular interactions. This study provided insights into the regulation of polymorph formation and their structural and mechanical properties (Mondal et al., 2017).

Molecular Structure and Intermolecular Interactions

Investigation of N-3-hydroxyphenyl-4-methoxybenzamide's molecular structure through single crystal X-ray diffraction and DFT calculations highlighted the influence of intermolecular interactions on molecular geometry, especially concerning dihedral angles and rotational conformation (Karabulut et al., 2014).

Bacterial Cell Division Inhibitors

A SAR study on 3-substituted 2,6-difluorobenzamides identified chiral 2,6-difluorobenzamides as potent antistaphylococcal compounds. These compounds were effective in inhibiting the essential bacterial cell division protein FtsZ (Chiodini et al., 2015).

Synthesis of Quinolone Antibacterials

The synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids, including the process from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, was described. These compounds are useful intermediates for quinolone antibacterial synthesis (Turner & Suto, 1993).

Metabolism of Diflubenzuron

Research on diflubenzuron's metabolism in Musca domestica L. showed that the majority of diflubenzuron remained unchanged, with a small percentage forming conjugates, emphasizing the drug's stability and metabolic pathway (Chang, 1978).

Chan-Lam Cyclopropylation

A study on Chan-Lam cyclopropylation using potassium cyclopropyl trifluoroborate demonstrated an efficient method for synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives, crucial for medicinal chemistry (Derosa et al., 2018).

Synthesis of Fluorescent Probes

Research involving 2,6-difluorobenzamides for developing fluorescent probes for Gram-positive bacteria highlighted the synthesis and characterization of unexpected bicyclic side products, contributing to understanding the synthetic pathways (Straniero et al., 2023).

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c14-10-4-3-9(7-11(10)15)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLOZCZHMKICNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-3,4-difluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)

![5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2366685.png)

![N,N-Dimethyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B2366687.png)

![3-butyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366694.png)

![2-(benzylthio)-5-methyl-N-pyridin-3-yl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2366696.png)

![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)